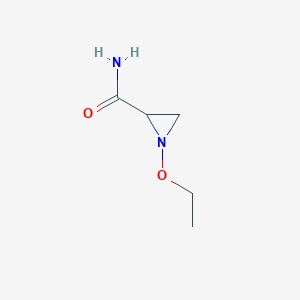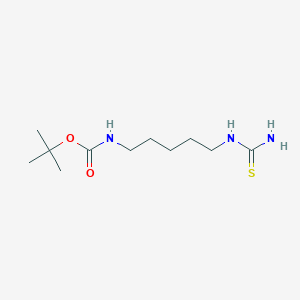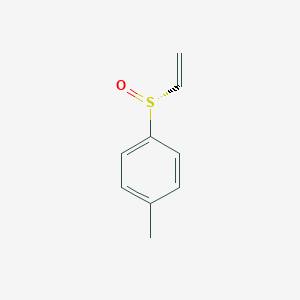
Agn-PC-009zhb
Overview
Description
Agn-PC-009zhb is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a butene backbone. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecular structures due to its reactive sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-009zhb typically involves the reaction of 3-methyl-1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-methyl-1-butene+2(trimethylsilyl chloride)→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsiloxy groups, leading to the formation of silanols.
Reduction: Reduction reactions can target the double bond in the butene backbone, converting it to a saturated alkane.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of 2,3-Bis(trimethylsiloxy)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Agn-PC-009zhb is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of the trimethylsiloxy groups. These groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- 2,3-Bis(trimethylsiloxy)-1,3-butadiene
- 2,3-Dimethyl-1,3-butadiene
- Trimethylsilyl-substituted alkenes
Uniqueness: Agn-PC-009zhb is unique due to the presence of both trimethylsiloxy groups and a methyl-substituted butene backbone. This combination provides distinct reactivity and stability, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
42082-93-9 |
|---|---|
Molecular Formula |
C11H26O2Si2 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
trimethyl-(2-methyl-3-trimethylsilyloxybut-3-en-2-yl)oxysilane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(12-14(4,5)6)11(2,3)13-15(7,8)9/h1H2,2-9H3 |
InChI Key |
IBFCAKIPFTWXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoate](/img/structure/B8541281.png)
![3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)-amino]-propionic acid](/img/structure/B8541282.png)



![methyl 2-(7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B8541300.png)


![3-(4-Amino-3-phenylthieno[3,2-c]pyridin-7-yl)-n-methylpropanamide](/img/structure/B8541328.png)


![Pyridazine,3-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-4-propyl-6-(3-pyridinyl)-](/img/structure/B8541356.png)
![8-Ethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8541364.png)
![3h-Pyrazol-3-one,2,4-dihydro-5-[(4-methoxyphenyl)amino]-2-(4-nitrophenyl)-](/img/structure/B8541379.png)
